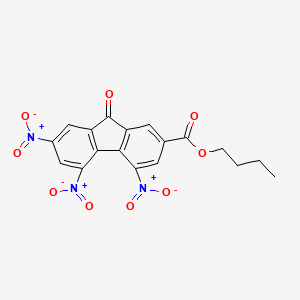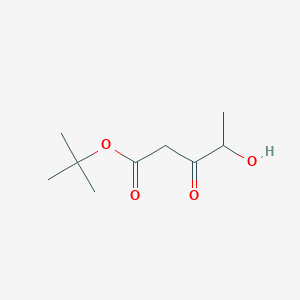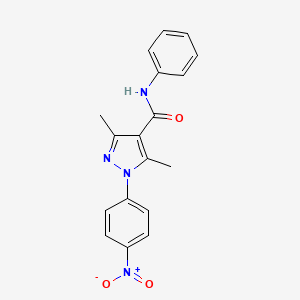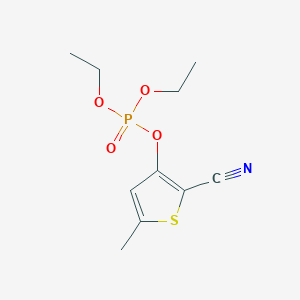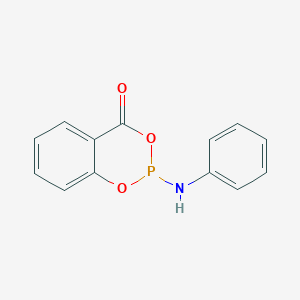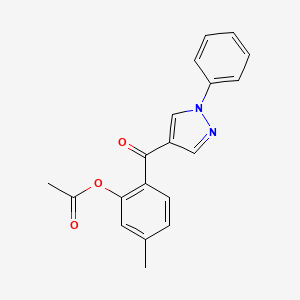![molecular formula C5H9N5O B14583420 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one CAS No. 61402-46-8](/img/structure/B14583420.png)
3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one typically involves the reaction of cyanuric chloride with methylamine and ammonia. The reaction is carried out in an ice bath to control the temperature and prevent side reactions. Sodium carbonate is often used as an acid scavenger to neutralize the hydrochloric acid produced during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazines.
科学的研究の応用
3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other materials
作用機序
The mechanism of action of 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .
類似化合物との比較
Similar Compounds
- 3-amino-5-methylisoxazole
- 3-amino-1,2,4-triazole
- 5-aminotetrazole
Uniqueness
Compared to similar compounds, 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one stands out due to its unique triazine ring structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
61402-46-8 |
|---|---|
分子式 |
C5H9N5O |
分子量 |
155.16 g/mol |
IUPAC名 |
3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H9N5O/c1-3-4(11)7-5(9-8-3)10(2)6/h6H2,1-2H3,(H,7,9,11) |
InChIキー |
KIQGWRUGSKCMQK-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(NC1=O)N(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)
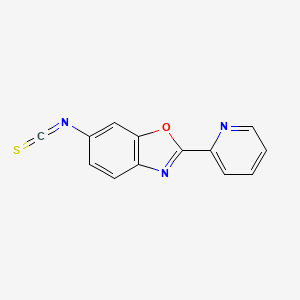
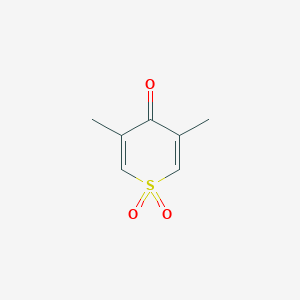
![Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate](/img/structure/B14583359.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)
